2,5-Dimethylthiophene-3-sulfonamide

Description

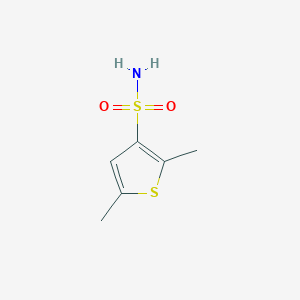

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWISFQVVASOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethylthiophene 3 Sulfonamide

Primary Synthetic Routes to 2,5-Dimethylthiophene-3-sulfonamide

The construction of the this compound scaffold is primarily achieved through two main pathways: the functionalization of a pre-brominated thiophene (B33073) ring or the direct chlorosulfonation of 2,5-dimethylthiophene (B1293386) to form a key sulfonyl chloride intermediate.

One established route to functionalize the thiophene ring at a specific position involves electrophilic bromination followed by conversion to the desired sulfonamide. This multi-step process begins with the selective bromination of the 2,5-dimethylthiophene starting material. Thiophenes are known to readily undergo bromination at positions adjacent to the sulfur atom researchgate.net. For 2,5-dimethylthiophene, the available positions for substitution are the 3- and 4-positions. The brominated intermediate, 3-bromo-2,5-dimethylthiophene, can then be transformed into the target sulfonamide. While the direct conversion is complex, a common strategy involves a metal-halogen exchange followed by reaction with sulfur dioxide and a chlorinating agent to yield the sulfonyl chloride, which is then reacted with ammonia (B1221849). A related synthesis has been reported for 5-bromothiophene-2-sulfonamide, where 2-bromothiophene is reacted with chlorosulfonic acid, followed by subsequent reactions to build the sulfonamide moiety researchgate.net.

A more direct and widely used method for synthesizing sulfonamides involves the use of a sulfonyl chloride precursor. The key intermediate for the title compound is 2,5-dimethylthiophene-3-sulfonyl chloride biosynth.commatrix-fine-chemicals.com. This compound can be synthesized via chlorosulfonation of 2,5-dimethylthiophene.

The general synthesis of sulfonamides from sulfonyl chlorides is a robust and versatile reaction. It typically involves reacting the sulfonyl chloride with a primary or secondary amine (or ammonia for the parent sulfonamide) in the presence of a base to neutralize the hydrochloric acid byproduct cbijournal.com. This method's efficiency has made 2,5-dimethylthiophene-3-sulfonyl chloride a valuable research chemical for creating new compounds biosynth.com. The reaction of this specific sulfonyl chloride with an amine source provides a direct pathway to this compound and its N-substituted derivatives.

| Precursor | Reagents | Product | Reference |

| 2,5-Dimethylthiophene | 1. Chlorosulfonic Acid 2. Ammonia/Amine | This compound | biosynth.comcbijournal.com |

| 3-Bromo-2,5-dimethylthiophene | 1. Mg or n-BuLi 2. SO2 3. NCS/SO2Cl2 4. Ammonia | This compound | researchgate.netresearchgate.net |

Regioselectivity Considerations in Thiophene Substitution Reactions Relevant to this compound Synthesis

In electrophilic aromatic substitution (SEAr) reactions, the nature of substituents already on the aromatic ring dictates the position of the incoming electrophile vanderbilt.edu. The methyl groups at the 2- and 5-positions of the thiophene ring are activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609) and direct incoming electrophiles to specific positions vanderbilt.edulibretexts.org.

For 2,5-dimethylthiophene, the 2- and 5-positions are blocked. The methyl groups electronically activate the adjacent 3- and 4-positions. The outcome of an electrophilic substitution, such as chlorosulfonation or bromination, depends on the interplay between electronic and steric effects. Both the 3- and 4-positions are electronically activated by the adjacent methyl groups. However, the reaction often shows high regioselectivity. For many SEAr reactions, the transition state leading to substitution at the 3-position (or 4-position) must accommodate the bulk of the electrophile. While electronic effects can explain ortho/para selectivity, steric hindrance often rationalizes the preference for the less crowded para position over the ortho position in benzene derivatives nih.gov. In the case of 2,5-dimethylthiophene, the electronic environment of the 3- and 4-positions is identical, but subtle steric interactions or the specific mechanism of the electrophilic attack can lead to a preferred isomer, which in this case is substitution at the 3-position to form the precursor for this compound.

Advanced Synthetic Approaches and Reaction Conditions for Analogues

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of thiophene-sulfonamide analogues, often providing benefits such as reduced reaction times, increased yields, and access to novel chemical space.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. This technology has been successfully applied to the synthesis of various sulfonamides, significantly reducing reaction times and often improving yields compared to conventional heating methods organic-chemistry.orgamazonaws.com.

The synthesis of sulfonamides directly from sulfonic acids or their salts can be performed efficiently under microwave irradiation using an activating agent like 2,4,6-trichloro- acs.orgnih.govnih.gov-triazine (TCT) cbijournal.comorganic-chemistry.org. This avoids the need to isolate the often-sensitive sulfonyl chloride intermediates. Another approach involves the microwave-assisted reaction of a suitable chalcone with para-hydrazinobenzenesulfonamide hydrochloride to produce complex sulfonamide derivatives nih.gov. These methods demonstrate the potential for rapid and efficient synthesis of a library of this compound analogues for further research.

| Method | Key Features | Typical Reaction Time | Advantage |

| Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acid | Uses TCT as an activating agent in a two-step microwave process. | 30 minutes | Avoids isolation of sulfonyl chloride; high yield. organic-chemistry.org |

| Microwave-Assisted Pyrazoline-Sulfonamide Synthesis | Reaction of chalcones with a sulfonamide-containing hydrazine. | 7-12 minutes | Rapid access to complex heterocyclic sulfonamides. nih.gov |

Hypervalent iodine reagents have facilitated the development of novel nitrogen-transfer reactions, providing access to aza-analogues of common sulfur functional groups nih.govresearchgate.net. While not a direct route to sulfonamides, these methods can be applied to thiophene derivatives to synthesize related compounds like sulfoximines and sulfonimidamides, which are of increasing interest in medicinal chemistry acs.orguniba.it.

Using reagents such as iodosylbenzene diacetate in the presence of ammonium (B1175870) carbamate, a formal "NH" group can be transferred to sulfoxides to form NH-sulfoximines researchgate.net. A similar transformation can convert thiols into sulfonimidates or, under modified conditions, sulfonamides acs.orguniba.itepa.gov. This methodology represents an advanced strategy for creating structural analogues of this compound where the sulfonyl oxygen is replaced by a nitrogen group, opening new avenues for structural diversification.

General Chemical Reactions of this compound and Related Thiopenes

The reactivity of the thiophene ring in this compound is influenced by the activating effect of the two methyl groups and the deactivating effect of the sulfonamide substituent. The methyl groups, being electron-donating, increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. Conversely, the sulfonamide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions.

Substitution Reactions on the Thiophene Ring and Sulfonamide Group

Substitution reactions can occur on both the thiophene nucleus and the nitrogen atom of the sulfonamide group, allowing for a variety of chemical modifications.

Electrophilic Aromatic Substitution on the Thiophene Ring:

The 2,5-dimethylthiophene core is activated towards electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the substituents already present. The two methyl groups at positions 2 and 5 strongly activate the ring and direct incoming electrophiles to the adjacent 3- and 4-positions. However, the presence of the sulfonamide group at the 3-position significantly deactivates the ring and will influence the regioselectivity of further substitutions. Considering the combined electronic effects, electrophilic substitution on this compound is expected to occur preferentially at the vacant 4-position.

| Reaction | Reagents | Product | Notes |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 2,5-Dimethylthiophene-3-carbaldehyde | Illustrative for the thiophene core. |

Substitution on the Sulfonamide Group:

The sulfonamide moiety (-SO₂NH₂) possesses an acidic proton on the nitrogen atom, which can be removed by a base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, leading to N-substituted derivatives.

N-Alkylation: A common reaction of sulfonamides is N-alkylation, which involves the reaction with alkyl halides or other alkylating agents in the presence of a base. acs.orgnih.govnih.gov This reaction provides a straightforward method to introduce alkyl groups onto the sulfonamide nitrogen. For instance, the manganese-catalyzed N-alkylation of thiophene-3-sulfonamide with thiophene-3-ylmethanol has been reported to proceed in high yield. acs.org

| Substrate | Alkylating Agent | Catalyst/Base | Product | Yield (%) |

| Thiophene-3-sulfonamide | Thiophene-3-ylmethanol | Mn(I) PNP pincer complex / K₂CO₃ | N-(thiophen-3-ylmethyl)thiophene-3-sulfonamide | 87 |

This methodology is applicable to a diverse range of aryl and alkyl sulfonamides with various benzylic and primary aliphatic alcohols. acs.org

Oxidation and Reduction Pathways

The sulfur atom in the thiophene ring and the sulfonamide group can undergo both oxidation and reduction reactions, leading to a range of derivatives with different oxidation states.

Oxidation of the Thiophene Ring:

The sulfur atom of the thiophene ring is susceptible to oxidation, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgmdpi.comorganic-chemistry.org The oxidation can proceed in a stepwise manner. The initial oxidation yields the corresponding thiophene-S-oxide, which is often a reactive intermediate. Further oxidation of the S-oxide leads to the more stable thiophene-S,S-dioxide. The rate of these oxidation steps can be influenced by the electronic nature of the substituents on the thiophene ring.

The oxidation of various sulfides to their corresponding sulfoxides and sulfones using m-CPBA has been well-documented. organic-chemistry.org The reaction conditions, such as temperature, can be controlled to selectively obtain either the sulfoxide or the sulfone.

| Substrate | Oxidizing Agent | Product |

| 2,5-Dimethylthiophene | m-CPBA (1 equiv) | 2,5-Dimethylthiophene-1-oxide |

| 2,5-Dimethylthiophene | m-CPBA (2 equiv) | 2,5-Dimethylthiophene-1,1-dioxide |

Reduction Pathways:

Catalytic Hydrogenation of the Thiophene Ring: The aromatic thiophene ring can be reduced to a saturated tetrahydrothiophene ring through catalytic hydrogenation. acs.orgacs.orgyoutube.comresearchgate.net This reaction typically requires a catalyst, such as palladium, and a source of hydrogen. The hydrogenation of substituted thiophenes provides access to enantiomerically pure tetrahydrothiophenes. acs.org

| Substrate | Catalyst | Product |

| Substituted Thiophenes | Ruthenium-N-heterocyclic carbene complex | Tetrahydrothiophenes |

Reduction of the Sulfonamide Group: The sulfonamide group is generally stable to many reducing agents. However, under specific conditions, the N-S bond can be cleaved. This reductive cleavage, or desulfonylation, results in the formation of an amine and a sulfinic acid derivative. nih.govchemrxiv.orgwikipedia.orgresearchgate.netchemrxiv.org Various methods have been developed for this transformation, including the use of reducing agents like sodium amalgam or more modern light-driven photocatalytic systems. chemrxiv.orgwikipedia.org

| Reaction | Reagents | Products |

| Reductive Cleavage | Na/Hg or hv/photocatalyst | Amine + Sulfinic acid |

This reductive cleavage is a valuable tool in organic synthesis, particularly for the deprotection of amines that have been protected as sulfonamides. chemrxiv.org

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Substituents on the Thiophene (B33073) Ring on Biological Potency

The thiophene ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological efficacy. researchgate.netnih.gov The presence of substituents can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its binding to target proteins. nih.gov In 2,5-Dimethylthiophene-3-sulfonamide, the two methyl groups at the C2 and C5 positions are key features.

Research on various thiophene derivatives has consistently shown that the nature and position of substituents significantly affect their biological profiles. For instance, studies on thiophene-2-carboxamide derivatives revealed that the presence of electron-donating groups, such as amino groups, can enhance antioxidant activity by increasing electron resonance on the thiophene ring. nih.gov Similarly, the methyl groups on this compound, being electron-donating, can be expected to influence its electronic distribution and, consequently, its interaction with molecular targets.

Furthermore, the position of substituents is crucial. The development of 4-substituted thiophene-2-sulfonamides as potent, nanomolar-level inhibitors of human carbonic anhydrase II highlights the importance of the substitution pattern for achieving high potency. nih.gov The specific 2,5-dimethyl substitution pattern defines a particular steric and electronic arrangement that will be critical for its unique biological activity. For example, in a series of arylpropyl sulfonamides, long alkyl chains were found to be important for cytotoxic activities, indicating the role of steric bulk. researchgate.net

Role of the Sulfonamide Functional Group (-SO₂NH₂) as a Pharmacophore

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore, recognized for its critical role in the activity of a wide array of therapeutic agents. nih.govresearchgate.net This functional group is a key component of carbonic anhydrase (CA) inhibitors, one of the most studied classes of sulfonamide-containing drugs. nih.govresearchgate.net The sulfonamide moiety's ability to coordinate to the zinc ion in the active site of carbonic anhydrases is fundamental to its inhibitory effect.

The acidic nature of the sulfonamide proton, influenced by the strongly electron-withdrawing sulfonyl group, is a key characteristic. ijpsonline.com This acidity facilitates interactions with biological targets. Studies on various thiophene-based sulfonamides have confirmed that both the sulfonamide and the thiophene moieties play significant roles in enzyme inhibition. nih.govresearchgate.net The electron-rich nature of the thiophene ring complements the zinc-binding capability of the sulfonamide group, making this combination a powerful scaffold for designing enzyme inhibitors. nih.gov

While the primary sulfonamide (-SO₂NH₂) is active, substitution on the sulfonamide nitrogen (N-substitution) offers a powerful strategy for modulating activity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net Research has demonstrated that N-substituted sulfonamides can exhibit significantly enhanced binding affinities and altered biological activities.

For example, a series of N-(alkyloxycarbonyl)thiophene sulfonamides were developed as high-affinity ligands for the angiotensin II (AT2) receptor, with one derivative showing a 20-fold increase in binding potency compared to its predecessor. scilifelab.se Similarly, N-(heteroaryl)thiophene sulfonamides have been synthesized as highly potent and selective AT2 receptor ligands, with some compounds achieving Ki values below 5 nM. scilifelab.se The introduction of amino acid analogues to the sulfonamide-linked portion of thiophene[3,2-d]pyrimidine derivatives was also shown to enhance binding affinity and antiviral activity. mdpi.com

These findings underscore the principle that modifying the sulfonamide nitrogen of this compound with various chemical groups could be a viable approach to fine-tune its biological profile, potentially increasing its affinity and selectivity for specific targets. acs.org

| Derivative Class | Target | Effect of N-Substitution | Reference |

| N-(alkyloxycarbonyl)thiophene sulfonamides | AT2 Receptor | 20-fold increased binding potency | scilifelab.se |

| N-(heteroaryl)thiophene sulfonamides | AT2 Receptor | Significantly improved binding affinities (Ki <5 nM) | scilifelab.se |

| Amino acid-substituted thiophene[3,2-d]pyrimidines | HIV-1 Reverse Transcriptase | Enhanced binding affinity and antiviral activity | mdpi.com |

| N-Acyl-N-aryl Sulfonamides | Endogenous Proteins | Modulated reactivity for covalent inhibition | acs.org |

Steric and Electronic Effects of Substituents on Biological Activity

The biological activity of a compound is governed by a delicate balance of steric and electronic effects. In this compound, the electron-donating methyl groups and the electron-withdrawing sulfonamide group create a specific electronic landscape on the thiophene ring.

Electronic Effects: The incorporation of heteroatoms like sulfur in the thiophene ring alters the electronic distribution compared to a benzene (B151609) ring. nih.gov Substituents further modulate this. Electron-donating groups can increase the electron density of the ring system, which can be crucial for certain biological interactions, such as enhancing antioxidant properties. nih.gov Conversely, the electron-withdrawing nature of the sulfonyl group makes the sulfonamide nitrogen proton more acidic, which is vital for its role as a zinc-binding group in enzymes like carbonic anhydrase. ijpsonline.com

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a binding pocket. The methyl groups in this compound introduce steric bulk, which can either be beneficial for activity by promoting a favorable binding conformation or detrimental if it hinders access to the binding site. Studies on antifungal pinacolone (B1678379) sulfonamide derivatives found that bulky phenyl substituents significantly improved activity compared to smaller alkyl groups. mdpi.com Similarly, research on arylpropyl sulfonamides showed that long alkyl chains were important for cytotoxicity, highlighting the impact of steric factors. researchgate.net The specific stereochemistry of substituents can also be critical, as seen where a 1R, 2R configuration was found to be important for the activity of arylpropyl sulfonamides. researchgate.net

Elucidation of Molecular Targets and Binding Modes

Thiophene sulfonamides have been shown to interact with a variety of biological targets, primarily enzymes and receptors. The specific molecular target for this compound would need to be determined experimentally, but the broader class of compounds provides likely candidates.

Prominent molecular targets for thiophene sulfonamides include:

Carbonic Anhydrases (CAs): Thiophene-based sulfonamides are potent inhibitors of various CA isoenzymes, including hCA I and hCA II. nih.govnih.govresearchgate.net

Angiotensin AT2 Receptor: N-substituted thiophene sulfonamides have been identified as high-affinity ligands for the AT2 receptor. scilifelab.sescilifelab.se

Cyclin-Dependent Kinases (CDKs): Thiophene sulfonamides have been identified as inhibitors of CDKs, such as Pfmrk in Plasmodium falciparum, the parasite that causes malaria. nih.gov

HIV-1 Reverse Transcriptase: Thiophene-fused pyrimidine (B1678525) derivatives bearing sulfonamide moieties have shown potent inhibitory activity against this viral enzyme. mdpi.com

The binding mode of thiophene sulfonamides to their targets often involves a combination of specific interactions.

Receptor Binding: For the AT2 receptor, molecular docking and dynamics simulations have been used to explore the binding modes of thiophene sulfonamide ligands. These studies reveal complex interactions involving hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and receptor residues. scilifelab.sescilifelab.se

Interactions with HIV-1 RT: In the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase, thiophene pyrimidine derivatives establish multiple key interactions. These can include hydrogen bonds with residues like K101 and E138, π-π stacking with Tyr188 and Trp229, and further hydrogen bonds mediated by water molecules. mdpi.com

| Target | Key Interactions | Binding Mode | Reference |

| Carbonic Anhydrase (hCA I, II) | Coordination of sulfonamide to Zn(II) ion; additional interactions with active site residues. | Noncompetitive Inhibition | nih.govresearchgate.net |

| Angiotensin AT2 Receptor | Hydrogen bonds, hydrophobic interactions, π-π stacking. | Docking calculations and molecular dynamics simulations | scilifelab.sescilifelab.se |

| HIV-1 Reverse Transcriptase | Hydrogen bonds with K101, E138; π-π interactions with Tyr188, Trp229. | Binding within the NNIBP | mdpi.com |

| Acetylcholinesterase | π–π contacts and hydrogen bonds. | Molecular Docking | nih.gov |

A common mechanism of action for drugs is to mimic a natural substrate, thereby acting as a competitive inhibitor of an enzyme. The classic example for sulfonamides is their structural analogy to para-aminobenzoic acid (PABA). nih.gov PABA is an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthetase, which is involved in the synthesis of folic acid. Bacteria need folic acid for the synthesis of nucleic acids and, therefore, for survival.

Because of their structural similarity to PABA, sulfonamides can bind to the active site of dihydropteroate synthetase, acting as competitive antagonists. This blocks the normal metabolic pathway, preventing the synthesis of folic acid and ultimately inhibiting bacterial growth. nih.gov This bacteriostatic mechanism is a prime example of how a synthetic molecule can exert its biological effect by mimicking a natural substrate. While this is a general mechanism for antibacterial sulfonamides, it illustrates a potential mode of action for thiophene sulfonamides in relevant biological systems.

Comparison with Structurally Similar Thiophene and Sulfonamide Analogues

The structure-activity relationship (SAR) of thiophene sulfonamides has been a subject of interest, particularly in the context of their potent inhibitory effects on various enzyme systems, most notably carbonic anhydrases (CAs). The biological activity of these compounds is significantly influenced by the substitution pattern on the thiophene ring and the nature of the sulfonamide group.

Thiophene-based sulfonamides are recognized as an important class of carbonic anhydrase inhibitors. nih.gov The inhibitory potency of these molecules is largely dependent on the electronic properties of the sulfonamide group, which in turn are affected by the substituents on the thiophene ring. nih.gov

In general, five-membered heterocyclic sulfonamides, including those derived from thiophene, have been found to be more effective as carbonic anhydrase inhibitors compared to their six-membered aromatic or heterocyclic counterparts like sulfanilamide. nih.gov This enhanced activity is attributed to the specific electronic and conformational properties of the five-membered ring system.

Systematic studies on thiophene-based sulfonamides have revealed that the position and nature of substituents on the thiophene ring play a crucial role in determining their inhibitory activity and isoform selectivity. For instance, research on a series of thiophene-based sulfonamides demonstrated potent inhibition against human carbonic anhydrase I (hCA-I) and II (hCA-II) isoenzymes, with IC50 values ranging from the nanomolar to the micromolar scale. nih.gov Specifically, the IC50 values were reported to be in the range of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov

The sulfonamide moiety itself, along with the thiophene ring, plays a significant role in the inhibition of these enzymes. nih.gov Molecular modeling studies have suggested that these compounds can inhibit enzymes by interacting with regions outside of the catalytic active site. nih.gov

Furthermore, investigations into 2,5-thiophene and 2,4-thiophene-linked derivatives have shown an interesting SAR pattern, with a general bias toward CA II inhibition. nih.gov In the case of 2,5-thiophene-linked compounds, it has been observed that small alkyl substitutions on an attached 1,3-oxazole ring led to weaker CA II inhibitors compared to those with carboxamide substitutions at the same position. nih.gov

While specific comparative data for a homologous series of 2,5-dialkylthiophene-3-sulfonamides is not extensively available in the public domain, the general principles of SAR for thiophene sulfonamides suggest that variations in the alkyl groups at the 2 and 5 positions, as well as the position of the sulfonamide group (e.g., 2-sulfonamide vs. 3-sulfonamide), would significantly impact the inhibitory potency and selectivity towards different carbonic anhydrase isoforms.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics.

DFT calculations are instrumental in predicting the chemical behavior and reactivity of molecules. mdpi.com By computing various electronic parameters, researchers can understand how a molecule will interact with others. Key reactivity descriptors derived from DFT include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.gov

Chemical Hardness and Softness: A hard molecule possesses a large energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), indicating high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap and is generally more reactive. mdpi.com

Electrophilicity and Nucleophilicity: The electrophilicity index (ω) helps quantify the ability of a molecule to accept electrons, providing insight into its binding capability with biological macromolecules. nih.gov A molecule with a high value of chemical potential (μ) and electrophilicity index (ω) is considered a good electrophile, while one with lower values is a better nucleophile. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. These maps reveal the regions of a molecule that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.gov For sulfonamide derivatives, negative potential is typically localized around the electronegative oxygen and nitrogen atoms, while positive potential is found near hydrogen atoms. nih.gov

Computational modeling can effectively predict reactivity trends in thiophene (B33073) derivatives, where factors like the directing effects of methyl groups influence electrophilic substitution.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. nih.govwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability. nih.gov

Stability and Reactivity: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov A small gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Electronic Properties: The HOMO-LUMO gap is fundamental to the electronic and optical properties of a molecule. nih.gov In conjugated systems, a small energy difference allows for charge transfer from electron-donating groups to electron-accepting groups, which is a key factor in many chemical and biological processes. semanticscholar.org

Studies on various thiophene sulfonamide derivatives have shown HOMO-LUMO gap values ranging from 3.44 eV to 4.65 eV, indicating that the compounds are generally stable. semanticscholar.orgmdpi.com The presence of different substituents on the molecule can disturb the pattern of the FMOs and alter the energy gap. semanticscholar.orgmdpi.com

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy (E_HOMO) | Represents the electron-donating ability of a molecule. | mdpi.com |

| LUMO Energy (E_LUMO) | Represents the electron-accepting ability of a molecule. | mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. A large gap suggests high stability and low reactivity. | nih.govnih.gov |

Conformational Analysis: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. mdpi.com By optimizing the molecular geometry, researchers can find the configuration with the minimum energy. nih.gov This analysis is crucial because the biological activity of a molecule is often dependent on its specific shape, which allows it to fit into the binding site of a target protein. For flexible molecules, DFT can be used to compare the relative energies of different conformers (e.g., axial vs. equatorial), which can influence reactivity and biological interactions. mdpi.com

Tautomerism: Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is common in heterocyclic compounds and can be influenced by factors like the solvent. nih.gov Annular tautomerism, in particular, is relevant for certain nitrogen-containing heterocyclic compounds like benzotriazoles. mdpi.com While specific DFT studies on the tautomerism of 2,5-Dimethylthiophene-3-sulfonamide were not found in the search results, the general principles suggest that if alternative protonation sites with comparable stability exist, a tautomeric equilibrium could be possible. DFT calculations can reliably predict the relative energies of different tautomers, thereby indicating which form is likely to predominate under given conditions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations are widely used to investigate the binding interactions between thiophene sulfonamide derivatives and their biological targets, such as enzymes. nih.govresearchgate.net These simulations provide detailed information about the binding mode and affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov

Studies on various thiophene sulfonamides have shown notable docking scores, with values ranging from -6 to -12 kcal/mol against targets like Enoyl-acyl carrier protein reductase (InhA). nih.gov The simulations can precisely identify the key interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: These are critical for specific binding and are frequently observed between the sulfonamide group of the ligand and amino acid residues in the protein's active site, such as Arginine (Arg) or Tyrosine (Tyr). nih.gov

Hydrophobic Interactions: Non-polar parts of the ligand interact with hydrophobic pockets in the receptor.

Pi-Pi Stacking: Aromatic rings in the ligand and receptor can stack on top of each other, contributing to binding affinity.

These predictions help to explain why certain compounds are potent inhibitors while others are not, guiding the design of new derivatives with improved activity. researchgate.net

By visualizing the binding pose of a ligand within the active site of an enzyme, molecular docking provides a powerful model for understanding its inhibition mechanism. nih.gov For sulfonamides, which are a well-known class of enzyme inhibitors, this is particularly valuable.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that often mimics the structure of a natural substrate or transition state of the enzyme-catalyzed reaction. Docking studies on thiophene sulfonamide derivatives targeting enzymes like carbonic anhydrase (CA) or cyclooxygenase-2 (COX-2) reveal how these molecules occupy the active site and interact with crucial residues. nih.govmdpi.com For instance, the sulfonamide moiety can coordinate with a zinc ion in the active site of carbonic anhydrase or form hydrogen bonds with key amino acids in the COX-2 active site, thereby blocking the enzyme's normal function. nih.govmdpi.com This detailed molecular picture of the inhibition mechanism is fundamental for rational drug design and the development of more selective and potent inhibitors.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzotriazole |

| Carbonic Anhydrase |

| Cyclooxygenase-2 (COX-2) |

| Enoyl-acyl carrier protein reductase (InhA) |

| Arginine |

In Silico Studies for Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Predictions

In silico ADME/Tox prediction is a cornerstone of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic or safety profiles. For this compound, while specific experimental data is scarce in public literature, its properties can be predicted using various computational models and platforms like SwissADME, pkCSM, and Protox-II, which are frequently used for analogous sulfonamide and thiophene derivatives. researchgate.netnih.govnih.gov These tools analyze the molecule's structure to forecast its behavior in the human body.

Research on various thiophene sulfonamide series indicates that these compounds generally exhibit favorable drug-like characteristics. researchgate.netnih.gov The evaluation of drug-likeness is often guided by established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on similar sulfonamide derivatives have shown that they often comply with these rules, suggesting good potential for oral bioavailability. nih.govnih.gov

The predicted ADME properties for thiophene sulfonamides are typically evaluated for parameters including intestinal absorption, permeability across the Caco-2 cell line (an in vitro model for the human intestinal barrier), and potential for crossing the blood-brain barrier. mdpi.com Furthermore, metabolic stability and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are key considerations. monash.edu Toxicity predictions focus on identifying potential liabilities such as hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.netnih.gov For many novel sulfonamide derivatives, in silico tools have predicted minimal toxicity and favorable side effect profiles, marking them as promising candidates for further development. researchgate.net

Table 1: Predicted ADME Properties for this compound (Note: The following data are representative values based on in silico predictions for structurally related thiophene sulfonamides and are for illustrative purposes.)

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 191.27 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Optimal range for absorption and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤ 10) |

| Absorption & Distribution | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the GI tract |

| Caco-2 Permeability (logPapp) | > 0.9 cm/s | High permeability across the intestinal wall |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system effects |

| Metabolism & Excretion | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Total Clearance | ~0.5 - 0.8 L/h/kg | Moderate rate of elimination from the body |

Table 2: Predicted Toxicity Profile for this compound (Note: The following data are representative values based on in silico predictions for structurally related thiophene sulfonamides and are for illustrative purposes.)

| Toxicity Endpoint | Predicted Risk | Confidence Level |

| Hepatotoxicity | Low | High |

| Carcinogenicity | Negative | Moderate |

| Immunotoxicity | Low | High |

| Mutagenicity | Negative | High |

| hERG I Inhibition (Cardiotoxicity) | Low | High |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new molecules and for guiding the design of more effective derivatives. The sulfonamide moiety is a well-known pharmacophore, particularly for inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. researchgate.netsemanticscholar.org

Numerous QSAR studies have been conducted on aromatic and heterocyclic sulfonamides to understand the structural requirements for potent CA inhibition. nih.govnih.gov These studies often employ various molecular descriptors, such as topological, electronic, and physicochemical properties, to build a mathematical model that relates these features to inhibitory activity (typically expressed as IC₅₀ or Kᵢ values). researchgate.netresearchgate.net

A recurring finding in QSAR studies of heterocyclic sulfonamides is the importance of the substitution pattern on the aromatic ring. biorxiv.org For instance, research on CA inhibitors has shown that the presence of specific substituents can significantly influence binding affinity and isoform selectivity. semanticscholar.org Studies on a series of sulfonamides targeting the transmembrane isozyme CA XIV highlighted that the presence of alkyl groups on the heterocyclic scaffold favored inhibitory activity. This suggests that the two methyl groups on the thiophene ring of this compound could be beneficial for its potential biological activity.

Advanced Characterization and Analytical Research of 2,5 Dimethylthiophene 3 Sulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,5-dimethylthiophene-3-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,5-dimethylthiophene (B1293386), shows characteristic signals for the methyl and thiophene (B33073) ring protons. chemicalbook.com The methyl protons typically appear as a singlet, while the protons on the thiophene ring exhibit chemical shifts influenced by their electronic environment. chemicalbook.com For sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet in the region of 8.78-10.15 ppm. rsc.org Aromatic protons in related sulfonamide structures show signals between 6.51 and 7.70 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In derivatives of 2,5-dimethylthiophene, the carbon atoms of the methyl groups and the thiophene ring will have distinct chemical shifts. For instance, in 3-acetyl-2,5-dimethylthiophene, the methyl carbons and ring carbons can be clearly identified. nih.gov In a broader context of sulfonamides, aromatic carbons typically resonate in the range of 111.83 to 160.11 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Thiophene Ring-H | 6.50 - 7.70 rsc.org |

| ¹H | Sulfonamide N-H | 8.78 - 10.15 rsc.org |

| ¹H | Methyl C-H | ~2.10 rsc.org |

| ¹³C | Aromatic/Thiophene Ring C | 111.83 - 160.11 rsc.org |

| ¹³C | Methyl C | ~20.0 - 25.0 rsc.org |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups. The IR spectrum of a sulfonamide will exhibit characteristic absorption bands. nih.gov

Key expected vibrational frequencies for this compound include:

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

N-H Vibrations: The N-H stretching vibration of the sulfonamide group is expected in the region of 3349–3144 cm⁻¹. rsc.org

S-N Stretching: The stretching vibration of the S–N bond can be found in the range of 914–895 cm⁻¹. rsc.org

Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring typically appear in the region of 1594–1489 cm⁻¹. rsc.org The IR spectrum of the parent compound, 2,5-dimethylthiophene, also shows characteristic peaks that can be used for comparison. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.org |

| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.org |

| N-H | Stretch | 3349 - 3144 rsc.org |

| S-N | Stretch | 914 - 895 rsc.org |

| C=C (Aromatic) | Stretch | 1594 - 1489 rsc.org |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures and confirming its identity and purity. nih.gov The fragmentation pattern observed in the mass spectrum can help to elucidate the structure by showing the loss of specific fragments, such as the SO₂NH₂ group.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. A suitable HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid to improve peak shape. nih.gov The retention time of the compound under specific conditions is a characteristic property that can be used for its identification and quantification.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While the sulfonamide group might require derivatization to increase volatility for GC analysis, this technique can be employed to assess the purity of the starting material, 2,5-dimethylthiophene. sigmaaldrich.com For instance, the analysis of 2,5-dimethoxytetrahydrofuran (B146720) enantiomers has been demonstrated using GC on a chiral column. sigmaaldrich.com

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group.

Studies on related cyclic sulfones, like 2,5-dihydrothiophene (B159602) 1,1-dioxide, have utilized X-ray crystallography to determine their planar ring structures. researchgate.net Powder X-ray diffraction (PXRD) can be used to assess the phase purity of a bulk crystalline sample by comparing its diffraction pattern to one simulated from single-crystal X-ray data. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₉NO₂S₂) of this compound. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For a related compound, 2,5-dichlorothiophene-3-sulfonamide, the empirical formula is provided as C₄H₃Cl₂NO₂S₂. sigmaaldrich.com

Derivatization Strategies and Analogue Development of 2,5 Dimethylthiophene 3 Sulfonamide As a Scaffold

Functionalization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, enabling the introduction of a variety of substituents to modulate the physicochemical and biological properties of the parent compound.

N-alkylation and N-arylation of the sulfonamide nitrogen are fundamental strategies to introduce lipophilic or sterically bulky groups. These modifications can influence the compound's membrane permeability and binding affinity to biological targets. Standard synthetic methods, such as reaction with alkyl or aryl halides in the presence of a base, can be employed for this purpose. While specific examples for 2,5-dimethylthiophene-3-sulfonamide are not extensively documented, the general principles of sulfonamide chemistry are applicable.

Copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide a modern approach for the N-arylation of sulfonamides with arylboronic acids under mild conditions. nih.gov This method offers a broad substrate scope and functional group tolerance, allowing for the chemoselective arylation of the sulfonamide nitrogen. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the N-arylation of sulfonamides with (hetero)aryl chlorides, expanding the repertoire of accessible analogues. nih.gov

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-alkyl-2,5-dimethylthiophene-3-sulfonamides |

| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Copper catalyst, Base, Solvent | N-aryl-2,5-dimethylthiophene-3-sulfonamides |

| N-Arylation (Ni-catalyzed) | (Hetero)aryl chloride, Nickel catalyst, Ligand, Base | N-(hetero)aryl-2,5-dimethylthiophene-3-sulfonamides |

The introduction of various aromatic and heteroaromatic rings onto the sulfonamide nitrogen can lead to compounds with enhanced biological activity. These moieties can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules. The synthesis of such derivatives often involves the coupling of 2,5-dimethylthiophene-3-sulfonyl chloride with the corresponding aromatic or heteroaromatic amine.

A study on the synthesis of novel pyridine (B92270), sulfonamide, coumarin, and thiophene (B33073) derivatives highlights the versatility of incorporating different heterocyclic systems. frontiersin.org Although not starting from this compound itself, the synthetic strategies are relevant. For instance, reacting a sulfonyl chloride with an amino-substituted heterocycle is a common and effective method. The Suzuki-Miyaura cross-coupling reaction is another powerful method for creating C-C bonds between the thiophene scaffold and various aryl or heteroaryl groups, which can then be further functionalized to include a sulfonamide. researchgate.netmdpi.com

Modification of the Thiophene Ring System

The thiophene ring of this compound offers another avenue for structural diversification. The introduction of substituents at the C4 position can significantly alter the electronic properties and steric profile of the molecule.

Halogenation, particularly bromination, of the thiophene ring is a common strategy to introduce a handle for further functionalization, such as cross-coupling reactions. The bromination of 2,5-dimethylthiophene (B1293386) can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine. This reaction typically proceeds via electrophilic aromatic substitution, and the directing effects of the two methyl groups favor substitution at the C3 and C4 positions. Subsequent sulfonation and amidation would lead to the halogenated sulfonamide. A known derivative is 4-Bromo-2,5-dimethylthiophene-3-sulfonamide (B3308301). nih.gov

| Reaction | Reagent | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) or Br₂ | C4 |

Electron-Donating Groups: Groups like additional alkyl or alkoxy groups can increase the electron density of the thiophene ring.

Electron-Withdrawing Groups: Groups such as nitro or cyano can decrease the electron density. The synthesis of such derivatives can be achieved through various organic reactions. For example, nitration of the thiophene ring can introduce a nitro group, which can then be reduced to an amino group and further modified. nih.gov

The choice of substituent and its position on the thiophene ring can be guided by computational studies and SAR data from related series of compounds to optimize for desired properties. researchgate.net

Conjugation with Other Biologically Active Scaffolds

A powerful strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or multi-target activity. The this compound scaffold can be conjugated with other biologically active moieties to develop novel therapeutics.

Research has shown that hybrid molecules incorporating thiophene-sulfonamide motifs exhibit a range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov For instance, novel thiophene derivatives bearing sulfonamide moieties have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. nih.gov Some of these compounds showed cytotoxic activities superior to the standard drug doxorubicin. nih.gov

Similarly, the conjugation of thiophene sulfonamides with other heterocyclic systems known for their antimicrobial properties, such as thiazoles or quinolones, represents a promising approach to combat drug-resistant pathogens. nih.gov While direct conjugation examples for this compound are not abundant in the literature, the principle of molecular hybridization is a well-established and fruitful area of research for developing new therapeutic agents. researchgate.net The synthesis of such conjugates can be achieved through the formation of stable linkers, such as amide or ester bonds, between the thiophene sulfonamide scaffold and the other bioactive molecule.

| Bioactive Scaffold | Potential Therapeutic Area | Reference |

| Isoxazole, Benzothiazole, Quinoline | Anticancer | nih.gov |

| Thiazole | Antimicrobial, Anti-inflammatory | nih.gov |

Prodrug Design Strategies for this compound Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic properties of pharmacologically active compounds. rsc.orgnih.gov Prodrugs are bioreversible derivatives that, after administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. rsc.org For derivatives of the this compound scaffold, which may possess inherent therapeutic activity, prodrug strategies can be employed to enhance properties such as solubility, permeability, and site-specific drug delivery. The primary sulfonamide group (-SO₂NH₂) is a key functional handle for such derivatization. nih.gov

A common approach involves the modification of this sulfonamide moiety to create a promoiety that is cleaved in vivo. nih.gov These strategies often aim to mask the polar sulfonamide group, thereby increasing the lipophilicity of the compound and enhancing its ability to cross biological membranes. Upon reaching the target site or systemic circulation, the promoiety is designed to be cleaved by enzymes or through a chemical reaction, regenerating the active sulfonamide derivative.

Several prodrug strategies are applicable to sulfonamide-containing compounds and could be adapted for the this compound scaffold. These include the formation of N-acyl, N-alkoxycarbonyl, and other bioreversible derivatives. nih.gov The choice of the promoiety can be tailored to control the rate of drug release and to target specific enzymes or physiological conditions.

One advanced strategy involves designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as tumors. rsc.org For instance, a prodrug could be designed to be selectively cleaved by glutathione (B108866) S-transferases (GSTs) in a high-glutathione (GSH) environment, which is characteristic of many cancer cells. rsc.orggoogle.com This approach would involve attaching an electrophilic moiety to the sulfonamide nitrogen, which is then cleaved upon reaction with GSH, releasing the active drug in a targeted manner. rsc.orggoogle.com

The following table summarizes potential prodrug derivatization strategies for the this compound scaffold, based on established methods for sulfonamide-containing drugs.

| Prodrug Type | General Structure | Potential Cleavage Mechanism | Purpose |

| N-Acylsulfonamides | R-CO-NHSO₂-Thiophene | Amidases, Esterases | Enhance lipophilicity, control release rate |

| N-Alkoxycarbonylsulfonamides | R-O-CO-NHSO₂-Thiophene | Esterases | Improve permeability, modulate solubility |

| N-Acyloxymethylsulfonamides | R-CO-O-CH₂-NHSO₂-Thiophene | Esterases | Increase oral absorption |

| N-Mannich Bases | R₂N-CH₂-NHSO₂-Thiophene | Spontaneous hydrolysis (pH-dependent) | Enhance aqueous solubility |

| GSH-Activated Prodrugs | Electrophilic Moiety-NHSO₂-Thiophene | Glutathione S-Transferase (GST) | Targeted delivery to tumor cells |

This table is a representation of potential strategies and not an exhaustive list of synthesized compounds.

Detailed research into the synthesis and enzymatic or chemical hydrolysis of these potential prodrugs would be necessary to validate their efficacy. For example, the synthesis of N-alkylated derivatives of related thiophene sulfonamides has been demonstrated, indicating the chemical feasibility of modifying the sulfonamide nitrogen. The stability of the prodrugs in physiological conditions (e.g., different pH values and in the presence of plasma enzymes) would need to be carefully evaluated to ensure that the release of the active drug occurs at the desired site and rate.

Emerging Research Directions and Future Perspectives

Applications in Advanced Materials and Chemical Intermediates

Thiophene (B33073) and its derivatives are recognized as a vital class of heterocyclic compounds with significant applications in material science and as intermediates in organic synthesis. nih.govresearchgate.net The thiophene core is a fundamental building block in the development of photonic materials, such as those used in organic photovoltaics. researchgate.net Due to its electron-rich structure, 2,5-dimethylthiophene (B1293386) is a key precursor that facilitates electrophilic substitution, making it a versatile starting point for more complex molecules. evitachem.com

The sulfonamide functional group, when attached to a thiophene ring, creates a molecule with potential for use in creating novel polymers and other advanced materials. researchgate.net While direct research on 2,5-Dimethylthiophene-3-sulfonamide in materials science is still nascent, its role as a chemical intermediate is more established. It serves as a building block for synthesizing more complex molecules, leveraging the reactivity of both the thiophene ring and the sulfonamide group. bldpharm.comresearchgate.net The synthesis of various derivatives, such as novel pyridine (B92270), coumarin, and pyrazole (B372694) compounds, often starts from versatile precursors like thiophene-based sulfonamides. ekb.eg This positions this compound as a valuable scaffold for medicinal chemists and material scientists to build combinatorial libraries and explore new structural prototypes. nih.govresearchgate.net

Addressing Challenges in Drug Resistance and Developing Novel Therapeutic Agents

The combination of the thiophene moiety and the sulfonamide group is a subject of intense interest for medicinal chemists. nih.gov Sulfonamides were among the first systemic antibacterial drugs, but their use has been limited by widespread bacterial resistance. nih.gov This resistance often develops through mutations in the bacterial dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides, or through the acquisition of resistance genes. nih.gov

Researchers are exploring thiophene-based sulfonamides as a strategy to develop novel therapeutic agents that may overcome these resistance mechanisms. nih.gov Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netencyclopedia.pub By incorporating the thiophene scaffold, it is hypothesized that new derivatives could possess enhanced efficacy or different mechanisms of action.

A study on various thiophene-based sulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II (hCA-I and hCA-II), enzymes implicated in several diseases. nih.gov The findings from this study are detailed in the table below.

| Compound | Target Enzyme | IC₅₀ (Inhibitory Concentration) | Kᵢ (Inhibition Constant) |

| Thiophene-based sulfonamide 1 | hCA-I | 69 nM | 66.49 ± 17.15 nM |

| Thiophene-based sulfonamide 1 | hCA-II | 23.4 nM | 74.88 ± 20.65 nM |

| Thiophene-based sulfonamide 4 | hCA-I | 70 µM | 234.99 ± 15.44 µM |

| Thiophene-based sulfonamide 4 | hCA-II | 1.405 µM | 38.04 ± 12.97 µM |

| Data sourced from kinetic studies on human carbonic anhydrase isoenzymes. nih.gov |

This research highlights that the sulfonamide and thiophene moieties both play a significant role in enzyme inhibition. nih.gov Such studies provide a foundation for designing novel therapeutic agents based on the this compound structure to potentially address drug resistance and treat various pathological conditions. nih.govnih.gov

Potential for Fluorinated Analogues in Agrochemical and Pharmaceutical Fields

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance a compound's biological properties. researchgate.net Fluorination can significantly alter key parameters such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov Consequently, researchers have shown increasing interest in synthesizing fluorinated sulfonamide compounds to discover new chemical entities with unique characteristics. nih.gov

Applying this strategy to this compound could yield fluorinated analogues with significant potential. dntb.gov.ua The discovery of novel fluorine and sulfur-containing compounds has underscored their importance in both the pharmaceutical and agrochemical sectors. nih.gov Fluorinated sulfonamide derivatives have been developed for crop protection and have also shown potential for inhibiting various human diseases. nih.govdntb.gov.ua For instance, the photolysis of fluorinated pharmaceuticals and pesticides is an area of active investigation to understand their environmental fate and reactivity. nih.gov Given the known biological activities of thiophenes and sulfonamides, their fluorinated analogues represent a promising frontier for developing new, more effective drugs and agrochemicals. nih.govdntb.gov.ua

Academic Review of Patent Landscape and Intellectual Property Implications

The intellectual property landscape provides valuable insights into the commercial and research interest in a class of compounds. A review of patents reveals activity surrounding substituted thiophene sulfonamides, indicating their perceived value. For example, patent EP0182691A1 details the synthesis and application of a series of substituted thiophene-2-sulfonamides, highlighting their development for specific applications. google.com

While patents specifically naming this compound are not widespread, patents often cover a broader class of related structures. For instance, patents exist for the related compound 3-Acetyl-2,5-dimethylthiophene, which serves as a precursor or analogue, indicating commercial interest in the dimethylthiophene scaffold. nih.gov The existence of patents for synthesis methods, such as the preparation of 2,5-disubstituted thiophenes, and for the application of thiophene derivatives in various fields, points to a competitive environment. google.comwikipedia.org This landscape suggests that novel derivatives of this compound or new applications for the compound itself could be patentable, driving further research and development in academia and industry.

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethylthiophene-3-sulfonamide, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves introducing a sulfonamide group to a pre-functionalized thiophene core. For example, a related compound (2,5-Dimethylthiophen-3-amine hydrochloride) is synthesized via condensation of 2,5-dimethylthiophene with methylamine under acidic conditions . For sulfonamide formation, sulfonyl chloride derivatives may react with amines. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and ¹H/¹³C NMR spectroscopy to confirm final product purity .

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify sulfonamide bond formation.

- X-ray Crystallography : Resolves stereoelectronic properties and hydrogen-bonding networks (e.g., sulfonamide moieties often form intermolecular interactions critical for crystal packing) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (see NIST protocols for related thiophene derivatives) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer : Stability studies require controlled environments:

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres.

- pH Sensitivity : Hydrolysis rates assessed via HPLC in buffers (e.g., acidic/basic conditions may cleave sulfonamide bonds).

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products. Refer to safety data for analogous thiophenes (e.g., 2,5-Dimethylthiophene requires protection from light and moisture) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) improve cross-coupling efficiency in thiophene functionalization .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity of sulfonyl chloride intermediates.

- Purification : Column chromatography (silica gel, gradient elution) isolates high-purity products .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., MIC values using standardized bacterial strains).

- Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent choice or cell-line specificity .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model sulfonamide binding to enzymes (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in physiological conditions.

- QSAR Modeling : Correlate substituent electronic effects (e.g., methyl groups on thiophene) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.